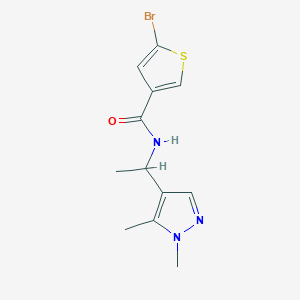
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a benzyl group, a methyl group, and a nitro group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine typically involves a multi-step process. One common method starts with the condensation of 3-methyl-1H-pyrazol-5-amine with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms N-benzyl-3-methyl-1H-pyrazol-5-amine, which is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-benzyl-3-methyl-4-amino-1H-pyrazol-5-amine.
Reduction: Formation of N-benzyl-3-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine
- N-methyl-3-methyl-4-nitro-1H-pyrazol-5-amine
- N-benzyl-3-methyl-4-amino-1H-pyrazol-5-amine
Uniqueness
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine is unique due to the combination of its benzyl, methyl, and nitro groups, which confer specific chemical and biological properties. The presence of the nitro group allows for various chemical modifications, while the benzyl group enhances its lipophilicity and potential biological activity .
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
N-benzyl-5-methyl-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-8-10(15(16)17)11(14-13-8)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,14) |
Clave InChI |
IPEIATPXMUVJLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)








